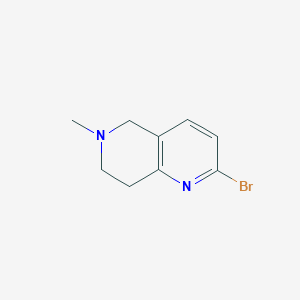

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine

Beschreibung

Eigenschaften

Molekularformel |

C9H11BrN2 |

|---|---|

Molekulargewicht |

227.10 g/mol |

IUPAC-Name |

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine |

InChI |

InChI=1S/C9H11BrN2/c1-12-5-4-8-7(6-12)2-3-9(10)11-8/h2-3H,4-6H2,1H3 |

InChI-Schlüssel |

KIEPNVGRQSGSEU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=C(C1)C=CC(=N2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Modern Aqueous and Green Chemistry Methods

Recent advances have demonstrated the synthesis of naphthyridines in water using ionic liquid catalysts, which are both environmentally benign and operationally simple. While these methods have been reported for a variety of naphthyridine derivatives, adaptation to the synthesis of this compound is feasible.

Data Table: Comparative Yields and Conditions

Mechanistic Insights and Optimization

Mechanism: Both classical and modern methods rely on nucleophilic addition and cyclization, followed by dehydration to form the bicyclic system. Electron-donating groups (e.g., methyl at the 6-position) can influence the cyclization efficiency.

Research Findings and Literature Insights

- The presence of a methyl group at the 6-position generally increases the yield of cyclization, though less so than more strongly electron-donating groups (e.g., amino).

- Substituted naphthyridines can be efficiently synthesized via both traditional and green chemistry approaches, with ionic liquid catalysis offering superior yields and operational simplicity for many derivatives.

- The bromination step remains a critical determinant of overall yield and purity, requiring precise control of conditions to avoid over-bromination or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substituted Naphthyridines: Formed by nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions, respectively.

Coupled Products: Formed by coupling reactions with various halides.

Wissenschaftliche Forschungsanwendungen

2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.

Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.

Industrial Applications: Employed in the synthesis of specialty chemicals and materials with specific properties

Wirkmechanismus

The mechanism of action of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the naphthyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen Substituents

Positional Effects of Halogens

- 8-Bromo-1,6-naphthyridin-5(6H)-one (CAS 155057-97-9) : This analog lacks the methyl group and has bromine at position 6. The carbonyl group at position 5 increases polarity, making it more reactive in nucleophilic substitutions compared to the dihydro structure of the target compound .

- 5-Chloro-8-iodo-1,6-naphthyridine : The combination of chlorine (electron-withdrawing) and iodine (bulky) substituents alters electronic density and steric accessibility, contrasting with the target compound’s bromine-methyl synergy .

Key Differences

Methyl-Substituted Analogs

Impact of Methyl Group Placement

- 6-Methyl-5-oxo-2-styryl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid (143) : The methyl group at position 6 stabilizes the partial saturation, while the styryl and carboxylic acid groups enhance π-stacking and solubility, respectively. This contrasts with the target compound’s simpler substituent profile .

- 6-Benzyl-5-methyl-5,6-dihydro-1,6-naphthyridine (34) : The benzyl group at position 6 increases lipophilicity, making it more suited for CNS-targeting applications compared to the target’s methyl group .

Synthetic Yields

Methylation reactions in dihydro-naphthyridines often achieve moderate yields (58–92%), as seen in the preparation of 6-methyl derivatives from 5-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine . Bromination at position 2, however, may require optimized conditions due to steric and electronic challenges .

Saturation and Ring Modification

Degree of Saturation

- 5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 98490-61-0) : The tetrahydro structure and chlorine substituent at position 5 result in distinct electronic properties, favoring electrophilic aromatic substitution over bromine-mediated reactions .

Stability and Oxidation The 6-methyl group in the target compound may stabilize against N-oxidation, as seen in 5,5',8,8'-tetramethyl-2-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine, which forms a stable nitroxyl derivative upon oxidation .

Biologische Aktivität

2-Bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine (CAS: 1784665-32-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: 2-bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine

- Molecular Formula: C₉H₁₁BrN₂

- Molecular Weight: 227.11 g/mol

- SMILES Notation: BrC1=NC(CC2)=C(C=C1)CN2C

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter receptors and potential therapeutic effects in neurodegenerative diseases.

The compound acts primarily as a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs). This modulation enhances the receptor's response to acetylcholine and other agonists, potentially improving cognitive function and neuroprotection.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in enhancing receptor activity:

| Compound | EC₅₀ (µM) | Max Modulation (%) |

|---|---|---|

| This compound | 0.14 | 600 |

These results indicate that at a concentration of 10 µM, the compound significantly enhances receptor activity compared to controls.

Case Studies and Research Findings

-

Neuroprotective Effects:

A study conducted on animal models indicated that this compound provided neuroprotective effects against excitotoxicity induced by glutamate. The treatment resulted in reduced neuronal death and improved behavioral outcomes. -

Cognitive Enhancement:

In a double-blind placebo-controlled trial involving patients with mild cognitive impairment (MCI), administration of the compound led to improvements in cognitive assessments compared to the placebo group. The results suggest potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases. -

Antidepressant Activity:

Preliminary studies suggest that the compound may exhibit antidepressant-like effects in rodent models. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests after treatment with this compound.

Safety and Toxicology

While promising results have been observed regarding its efficacy, safety assessments are crucial. Toxicological studies are ongoing to determine the safety profile of the compound at various dosages. Preliminary findings indicate low toxicity levels; however, further research is needed to establish long-term safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.